2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile
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Overview
Description
2-[(2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Antioxidant Activity
Research has shown that derivatives of 2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile exhibit significant antioxidant activity. In a study, compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is structurally related to this compound, were synthesized and tested for antioxidant properties. Some of these compounds demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial Activity
Compounds derived from this compound have been evaluated for their antimicrobial properties. A study synthesized novel pyrazolo[1,5-a]pyrimidine, pyrimido[1,2-a]benzimidazole, and triazolo[4,3-a]pyrimidine derivatives and tested them for antibacterial and antifungal activities, showing promising results (Shaaban, 2008).
Anticancer Activity
There is evidence of anticancer properties in compounds related to this compound. A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally similar, revealed significant antitumor activity against human breast adenocarcinoma cells, with one compound displaying potent inhibitory activity (Abdellatif et al., 2014).
Corrosion Inhibition
Derivatives of this compound have been studied for their potential as corrosion inhibitors. A study synthesized various compounds from this class and evaluated their effectiveness in inhibiting corrosion on steel surfaces in acidic environments. The results indicated increased corrosion inhibition efficiency with higher concentrations of these compounds (Abdel Hameed et al., 2020).
Properties
Molecular Formula |
C16H14N4S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C16H14N4S/c1-11-10-14(21-9-8-17)20-16(18-11)15(12(2)19-20)13-6-4-3-5-7-13/h3-7,10H,9H2,1-2H3 |
InChI Key |
IKRWSIONZWYJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC#N)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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